(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID
Description
(2S)-2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a chiral sulfonamide derivative featuring a leucine backbone (4-methylpentanoic acid) substituted with a 4-chlorophenylsulfonyl group. Its molecular formula is C₁₂H₁₅ClNO₄S, with an exact mass of 305.047 . This compound is primarily utilized as a fine chemical intermediate in synthesizing pharmaceuticals, agrochemicals, and surfactants .
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-8(2)7-11(12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAXKZOSVQFXHA-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions to form the sulfonylamino intermediate.
Coupling with the amino acid: The sulfonylamino intermediate is then coupled with (S)-4-methylpentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
(2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group may form hydrogen bonds or electrostatic interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound’s analogs differ in:
- Aromatic substituents : Chlorine (Cl), bromine (Br), methoxy (OCH₃), or methyl (CH₃) groups on the phenyl ring.
- Amino acid backbone: Variations in chain length (e.g., pentanoic vs. propanoic acid) and branching.
Comparative Analysis
Table 1: Structural and Physicochemical Comparisons
Impact of Structural Differences
Substituent Effects :
- Electron-withdrawing groups (Cl, Br) : Increase sulfonamide acidity, enhancing hydrogen-bonding capacity. Chlorine’s electronegativity improves stability in metabolic pathways compared to bromine .
- Electron-donating groups (OCH₃) : Methoxy-substituted analogs exhibit higher aqueous solubility, favoring applications requiring hydrophilic interactions .
Backbone Modifications: 4-Methylpentanoic acid (leucine derivative) in the target compound increases lipophilicity, enhancing membrane permeability compared to propanoic acid derivatives (e.g., C₉H₁₀ClNO₄S) .
Biological Activity
The compound (2S)-2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. Sulfonamides are known for their antibacterial properties, but this particular compound exhibits a broader spectrum of pharmacological effects, including enzyme inhibition, anticancer activity, and potential use in metabolic disorders.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Chemical Formula : C11H14ClN1O3S1
- Molecular Weight : 281.75 g/mol
1. Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is primarily through the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2. Enzyme Inhibition
The compound has demonstrated potent inhibitory effects against key enzymes involved in metabolic processes. Notably, it has shown strong inhibition against urease and acetylcholinesterase (AChE), which are critical in various physiological pathways.
| Enzyme | IC50 Value (μM) |
|---|---|
| Urease | 14.06 - 20.21 |
| Acetylcholinesterase | Strong Inhibition |
These inhibitory activities suggest potential therapeutic applications in conditions such as hyperurecemia and Alzheimer's disease.
3. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The sulfonamide moiety is particularly significant due to its role in modulating cellular pathways that lead to cancer cell death .
Study 1: Antibacterial Efficacy
In a study conducted by Omar et al., the antibacterial efficacy of various sulfonamide derivatives was evaluated. The results indicated that the compound exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, highlighting its potential as a therapeutic agent in treating bacterial infections .
Study 2: Enzyme Inhibition Profile
A comprehensive study focused on the enzyme inhibition profile of sulfonamide derivatives found that this compound effectively inhibited urease with an IC50 value comparable to leading inhibitors in the field. This suggests its potential application in managing conditions associated with elevated urease levels .
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